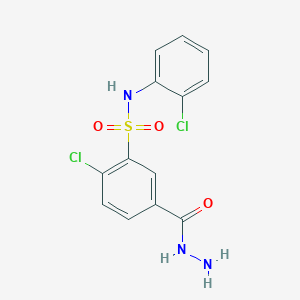

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide

Description

2-Chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide (CAS: 379254-29-2) is a sulfonamide derivative featuring a hydrazinecarbonyl group at position 5 and dual chlorine substituents on the benzene and phenyl rings. Its molecular formula is C₁₃H₁₀Cl₂N₃O₃S, with a molecular weight of 360.22 g/mol . The compound is highly reactive, requiring stringent handling protocols due to hazards such as skin/eye irritation (H315, H319), respiratory toxicity (H335), and environmental toxicity (H410) .

Properties

IUPAC Name |

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O3S/c14-9-3-1-2-4-11(9)18-22(20,21)12-7-8(13(19)17-16)5-6-10(12)15/h1-7,18H,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDCWAIPKBVAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164417 | |

| Record name | 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-29-2 | |

| Record name | 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzenesulfonyl chloride and 2-chloroaniline.

Formation of Intermediate: The initial step involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base like triethylamine to form an intermediate sulfonamide.

Hydrazinecarbonyl Introduction: The intermediate is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinecarbonyl group, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Hydrazone Formation

The hydrazinecarbonyl group undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. For example:

-

Reaction with benzaldehyde : Forms hydrazone derivatives under reflux in propan-2-ol .

-

Characterization :

Table 2: Hydrazone Derivatives

| Reactant | Reaction Conditions | Product Feature |

|---|---|---|

| Benzaldehyde | Reflux in propan-2-ol | E-configuration C=N |

| Acetophenone | Reflux, 60–80°C | Stable hydrazone |

Nickel-Catalyzed Cyclopropanation

The sulfonamide group participates in nickel-mediated intramolecular cross-electrophile (XEC) reactions:

-

Oxidative addition : Nickel(0) activates the C–N bond of the sulfonamide .

-

Transmetalation : Methylmagnesium iodide transfers a methyl group to the nickel center .

-

Cyclopropane formation : Intramolecular reaction between the benzylnickel intermediate and alkyl chlorides .

Key Mechanistic Features :

-

Rate-determining step : Oxidative addition of the C–N bond .

-

Stereochemical outcome : Inversion of stereocenters during cyclopropanation .

Electrochemical Transformations

Controlled-potential electrolysis can modify the sulfonamide framework:

-

Selective reduction : At −0.4 V vs. Ag/AgCl, N-hydroxylamine intermediates form .

-

Product distribution : Potential-dependent outcomes (e.g., benzenesulfonamides vs. diamines) .

-

Mechanistic insights : Oxidative coupling of intermediates with nucleophiles (e.g., amines) .

Enzyme Interactions

The sulfonamide group’s electron-withdrawing chlorine substituent enhances binding to enzymes like carbonic anhydrase via:

-

Hydrogen bonding : Between the sulfonamide oxygen and enzyme residues.

-

Electronic effects : Chlorine increases nucleophilicity at reactive sites.

Hydrolysis and Degradation

Under basic conditions, the sulfonamide undergoes hydrolysis to release hydrazine derivatives:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide, exhibit significant antimicrobial properties. They have been studied for their effectiveness against a range of bacteria and fungi. In particular, the compound's ability to inhibit bacterial dihydropteroate synthase has been a focal point in developing new antibiotics .

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic applications .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic diseases. Its ability to interact with specific enzymes involved in metabolic pathways could lead to novel treatments for conditions such as diabetes and obesity .

Agricultural Science

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Studies have indicated that similar sulfonamide compounds can effectively control certain pests and weeds, making this compound a candidate for further exploration in agricultural applications .

Plant Growth Regulation

There is emerging evidence that sulfonamide derivatives can act as plant growth regulators. Research has shown that these compounds can influence plant growth by modulating hormonal pathways, which could be beneficial in enhancing crop yields under various environmental conditions .

Materials Science

Polymer Additives

In materials science, this compound may serve as an additive in polymer formulations. Its incorporation could enhance the thermal stability and mechanical properties of polymers, leading to improved performance in various applications such as coatings and composites .

Nanotechnology Applications

The compound's unique properties position it well for use in nanotechnology, particularly in the development of nanostructured materials for drug delivery systems. Its ability to form complexes with metal ions can be exploited to create nanocarriers that improve the bioavailability of therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Positional Isomers: Chlorine Substituent Variations

Compound A : 2-Chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide (CAS: 327086-79-3)

- Structural Difference : Chlorine on the phenyl ring shifts from position 2 to 3.

- Properties: Similar molecular weight (360.22 g/mol) but altered steric and electronic effects due to para-substitution. No explicit hazard data is available, but positional changes may reduce reactivity compared to the ortho-substituted parent compound .

Compound B : N-(2-Chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide

- Structural Difference : Hydrazinecarbonyl group at position 3 instead of 4.

Functional Group Variations

Compound C: 4-(Hydrazinocarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide (CAS: 792953-81-2)

- Structural Difference : Replacement of chlorophenyl with methyl-piperidinyl groups.

- Impact : Enhanced solubility due to the piperidinyl group but reduced electrophilicity. Biological activity may shift toward neurological targets .

Compound D: 5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide (CAS: 6CC)

- Structural Difference : Hydrazinecarbonyl replaced with a thiazole ring.

Biological Activity

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound, with the CAS number 327086-79-3, is part of a class of compounds known for their potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₃H₁₁Cl₂N₃O₃S, with a molecular weight of 360.22 g/mol. The compound features a sulfonamide group, which is known for its biological significance.

Structural Characteristics

The crystal structure of the compound reveals specific bond lengths and angles that are essential for its biological activity. The torsion angles indicate the spatial arrangement of functional groups that may influence its interaction with biological targets .

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various sulfonamide compounds can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for related compounds often range between 64-512 µg/mL . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Antitumor Activity

Sulfonamides have also been investigated for their antitumor properties. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines. For example, a related compound was noted to have an IC50 value of 3.38 µM against HT-29 colorectal cancer cells . The mechanism often involves the inhibition of key signaling pathways such as VEGFR-2, which plays a crucial role in tumor angiogenesis.

Cardiovascular Effects

Recent studies have explored the effects of benzene sulfonamides on cardiovascular parameters using isolated rat heart models. These studies suggest that certain derivatives can influence perfusion pressure and coronary resistance significantly . Such findings highlight the potential of these compounds in treating cardiovascular diseases.

Biological Activity Summary Table

Case Study 1: Antimicrobial Efficacy

In a comparative study on sulfonamide derivatives, it was found that compounds similar to this compound exhibited substantial antibacterial activity against various strains of bacteria. The study utilized standard disk diffusion methods to ascertain the effectiveness of these compounds.

Case Study 2: Antitumor Mechanism Investigation

A detailed investigation into the antitumor mechanisms of related sulfonamides revealed that they induce apoptosis through caspase activation and cell cycle arrest. Molecular docking studies indicated strong binding affinities to VEGFR-2 and other oncogenic targets, suggesting a promising avenue for further research into their therapeutic applications .

Q & A

Q. Table 1: Synthesis Optimization

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ + DMF | Benzene | 80 | 85 | 98 |

| Oxalyl chloride | DCM | 50 | 72 | 90 |

| SOCl₂ (no catalyst) | DCM | 20 | 68 | 85 |

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Analysis : Conduct assays across a concentration gradient (0.1–100 µM) to identify IC50 variability.

- Structural Analogues : Compare activity with derivatives lacking the hydrazinecarbonyl group (e.g., 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives) to isolate functional group contributions .

- Assay Validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm target engagement .

Q. What computational approaches predict this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the compound’s InChIKey (NSLIZHANISQKLD-UHFFFAOYSA-N) to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .

- QSAR Modeling : Train models on PubChem bioactivity data (CID 145933070) to predict toxicity and efficacy .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.